- Process for preparation of bis(cyanophenoxy)alkanes as dibenzamidine intermediates, China, , ,
Cas no 94291-61-9 (4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile)
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile
- 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile
- 4-[6-(4-cyanophenoxy)hexoxy]benzonitrile
- Benzonitrile,4,4'-[1,6-hexanediylbis(oxy)]bis-
- 4,4′-[1,6-Hexanediylbis(oxy)]bis[benzonitrile] (ACI)
- NSIXQDMKFBNVGX-UHFFFAOYSA-N
- SCHEMBL7983991
- EINECS 304-886-2
- NS00066061
- F71239
- 4-{[6-(4-CYANOPHENOXY)HEXYL]OXY}BENZONITRILE
- STK377506
- AKOS005449112
- DTXSID60915727
- 94291-61-9
- 4,4'-(Hexane-1,6-diylbis(oxy))bisbenzonitrile
- 4,4'-[hexane-1,6-diylbis(oxy)]dibenzonitrile
- BS-49801
-
- Inchi: 1S/C20H20N2O2/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12H,1-4,13-14H2
- InChI Key: NSIXQDMKFBNVGX-UHFFFAOYSA-N
- SMILES: N#CC1C=CC(OCCCCCCOC2C=CC(C#N)=CC=2)=CC=1
Computed Properties
- Exact Mass: 320.152477885g/mol
- Monoisotopic Mass: 320.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.14
- Boiling Point: 524.3°Cat760mmHg
- Flash Point: 200.1°C
- Refractive Index: 1.57
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095662-5g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95% | 5g |
$400.00 | 2023-08-31 | |
| 1PlusChem | 1P00H94Z-100g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95+% | 100g |
$4.00 | 2024-04-19 | |
| Aaron | AR00H9DB-100g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95% | 100g |
$9.00 | 2025-02-13 | |
| Aaron | AR00H9DB-500g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95% | 500g |
$21.00 | 2025-02-13 | |
| Aaron | AR00H9DB-1000g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95% | 1000g |
$28.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644231-100g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 98% | 100g |
¥42.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644231-500g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 98% | 500g |
¥122.00 | 2024-04-24 | |
| Ambeed | A218950-500g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95+% | 500g |
$66.0 | 2025-03-05 | |
| Ambeed | A218950-100g |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95+% | 100g |
$21.0 | 2025-03-05 | |
| Ambeed | A218950-1kg |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile |
94291-61-9 | 95+% | 1kg |
$110.0 | 2025-03-05 |
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Production Method
Production Method 1
Production Method 2
1.2 1 h, 25 - 30 °C
- High-efficiency preparation method of hexamidine diisethionate, China, , ,
Production Method 3
- Synthesis and application of flexible compound hexamidine, Guangdong Huagong, 2014, 41(11), 39-40
Production Method 4
- Discovery of decamidine as a new and potent PRMT1 inhibitor, MedChemComm, 2017, 8(2), 440-444
Production Method 5
1.2 15 min, rt; 24 h, 90 °C
- Green catalytic synthesis method of hexamidine and hexamidine diisethionate, China, , ,
Production Method 6
Production Method 7
- Structure-Activity Study of Pentamidine Analogues as Antiprotozoal Agents, Journal of Medicinal Chemistry, 2009, 52(7), 2016-2035
Production Method 8
- Preparation of carbamimidoylarylamides with inhibition of tryptase activity, World Intellectual Property Organization, , ,
Production Method 9
1.2 78 °C; 3 h, 78 °C; 78 °C → 24 °C; 1 h, 24 °C
- Synthesis of 1,6-bis(4-amidinophenoxy)hexane, World Intellectual Property Organization, , ,
Production Method 10
- Amidine derivatives for treating amyloidosis and neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 11
- Amidine derivatives for treating amyloid-related diseases, World Intellectual Property Organization, , ,
Production Method 12
- A new synthesis method of hexamidine, China, , ,
Production Method 13
1.2 8 - 10 h, 80 °C
- A process for preparing 4,4'-(hexamethylenedioxy)dibenzamidine, China, , ,
Production Method 14
1.2 3 h, 25 °C
- From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions, Angewandte Chemie, 2018, 57(14), 3641-3645
Production Method 15
1.2 rt; 30 °C; 3 h, 30 °C → reflux; 2 h, reflux → 10 °C
1.3 10 °C
- Method for preparing hexamidine dihydroxyethylsulfonate, China, , ,
Production Method 16
- Small Molecule Inhibitors of Ca2+-S100B Reveal Two Protein Conformations, Journal of Medicinal Chemistry, 2016, 59(2), 592-608
Production Method 17
- Analogs of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia, Journal of Medicinal Chemistry, 1990, 33(4), 1252-7
Production Method 18
- Potent selective nonpeptidic inhibitors of human lung tryptase, Proceedings of the National Academy of Sciences of the United States of America, 1999, 96(15), 8348-8352
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Raw materials
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Preparation Products
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile (CAS NO 94291-61-9)
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile is a unique chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its structure consists of two benzonitrile moieties connected by a six-carbon chain with oxy groups at both ends, forming a symmetrical structure. This compound belongs to the class of biaryl cyanides, which are known for their potential applications in drug discovery and material science.
The synthesis of 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile typically involves nucleophilic substitution reactions or coupling procedures that ensure the precise positioning of the cyanide groups. The molecule's symmetry and flexibility make it an interesting candidate for various chemical transformations, including cross-coupling reactions and polymerization processes.
Recent studies have highlighted the potential of this compound as a building block in the development of block copolymers. These materials exhibit unique properties such as thermosensitivity and biocompatibility, which are highly desirable in medical applications like drug delivery systems and tissue engineering. Research published in 2023 demonstrated that incorporating this compound into polymer networks enhances mechanical strength while maintaining flexibility, making it suitable for advanced biomedical materials.
Another area of interest is the exploration of 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile in organocatalysis. Its structure provides multiple interaction points for catalysts, potentially leading to highly efficient enantioselective reactions. This has implications in the synthesis of chiral compounds, which are crucial in pharmaceutical development.
Moreover, this compound's role in analytical chemistry has been investigated. Its ability to form stable complexes with metal ions makes it a potential candidate for sensing applications. Recent advancements have shown that incorporating this molecule into metal organic frameworks (MOFs) can enhance the sensitivity and selectivity of sensors, particularly in detecting heavy metal contaminants in environmental samples.
The research landscape surrounding 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile is rapidly evolving. Collaborative efforts between chemists and biologists are unlocking new pathways for its utilization in drug design and biomedical engineering. Its unique combination of structural features and functional versatility positions it as a valuable tool in addressing complex scientific challenges.
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